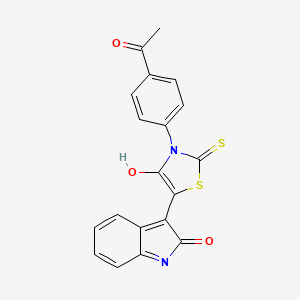

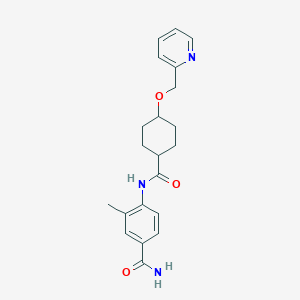

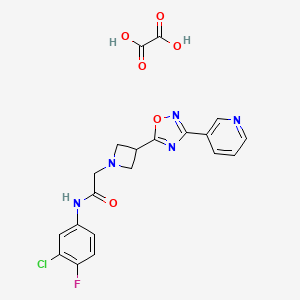

2-Amino-4-benzyl-1-fluorosulfonyloxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

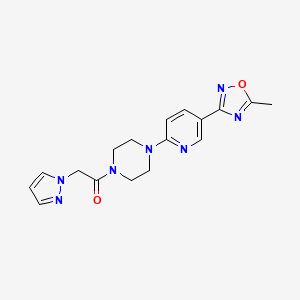

The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyl group, the amino group, and the fluorosulfonyloxy group in the correct positions on the benzene ring. This could potentially be achieved through various organic chemistry reactions, such as Friedel-Crafts alkylation, nitration followed by reduction, and sulfonylation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The benzene ring is planar due to the conjugated pi system, and the groups attached to it would occupy positions above and below this plane. The exact geometry would depend on the specific locations of the groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of the different groups. The amino group is a strong electron-donating group, while the fluorosulfonyloxy group is a strong electron-withdrawing group. These effects could influence the sites of electrophilic and nucleophilic attack on the molecule, affecting its behavior in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar fluorosulfonyloxy group and the polar amino group could give the compound some degree of solubility in polar solvents. The aromatic benzene ring could contribute to its solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen

Chemical Modification of Biological Membranes

One application of compounds related to 2-Amino-4-benzyl-1-fluorosulfonyloxybenzene is in the modification of biological membranes. Amino-reactive reagents can alter the permeability of cell membranes to ions, which is crucial in understanding and controlling cell function. For instance, certain amino-reactive reagents have been shown to decrease anion permeability in human red blood cells, while others increase cation permeability. These modifications involve the interaction with amino groups in the membrane proteins, indicating a potential area of study for derivatives of this compound in cellular biology and pharmacology (Knauf & Rothstein, 1971).

Synthesis of Arylbenzyl Ethers

Another application is in organic synthesis, where Brønsted acid-promoted rearrangements of arylbenzyl ethers to o-benzylphenol derivatives have been explored. This process involves the manipulation of ether bonds under specific conditions, showing the versatility of similar compounds in synthesizing complex organic molecules. Such transformations are important in the development of pharmaceuticals and fine chemicals, demonstrating the relevance of this compound and its derivatives in synthetic chemistry (Luzzio & Chen, 2009).

Microwave-assisted Organic Synthesis

Microwave irradiation has been used to expedite the reaction between 4-fluoro-1-acyl-benzene and N-substituted ethanolamine, leading to a series of amino-acylbenzene products. This highlights the potential for this compound in facilitating rapid synthesis of complex organic molecules, which is beneficial in various fields including drug discovery and material science (Tao Xiao-chun, 2008).

Environmental Remediation

Compounds related to this compound have been studied in the context of environmental remediation, particularly in the degradation of persistent organic pollutants. For example, heat-activated persulfate oxidation has been evaluated for the degradation of perfluorinated compounds in groundwater, suggesting potential applications in the cleanup of contaminated sites. The research indicates that certain fluorosulfonyl compounds could be useful in developing more effective remediation technologies (Park et al., 2016).

Fluorescent Materials and Probes

2,6-Bis(arylsulfonyl)anilines, similar in functional groups to this compound, have been utilized as fluorescent scaffolds due to their high emission properties and stability. These compounds have applications in the development of new materials with specific optical properties and in the creation of fluorescent probes for biological and chemical sensors. This research demonstrates the potential of fluorosulfonyl and amino-functionalized compounds in the fields of materials science and bioanalytical chemistry (Beppu et al., 2014).

Wirkmechanismus

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its interactions with biological molecules in the body. If it were a reagent in a chemical reaction, its mechanism of action would depend on the other reactants and conditions present .

Eigenschaften

IUPAC Name |

2-amino-4-benzyl-1-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c14-19(16,17)18-13-7-6-11(9-12(13)15)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZLYZXRPQMRBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)OS(=O)(=O)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)

![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)